N-Benzyl-3-fluoro-5-nitrobenzamide
Description
N-Benzyl-3-fluoro-5-nitrobenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen, along with fluorine and nitro substituents at the 3- and 5-positions of the aromatic ring. The nitro group enhances electrophilicity, which may influence reactivity in synthesis or biological interactions, while the fluorine atom could modulate lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-benzyl-3-fluoro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-12-6-11(7-13(8-12)17(19)20)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIAJRUEAQIXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-fluoro-5-nitrobenzamide typically involves the following steps:
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction, where the nitro-substituted benzamide reacts with benzyl chloride in the presence of a base like potassium carbonate.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-Benzyl-3-fluoro-5-nitrobenzamide can undergo reduction to form the corresponding amine. This reaction typically uses reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Corresponding amine derivative.
Substitution: Various substituted benzamides.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
N-Benzyl-3-fluoro-5-nitrobenzamide is primarily used in scientific research due to its unique chemical properties. Some of its applications include:
Medicinal Chemistry: It serves as a precursor or intermediate in the synthesis of potential pharmaceutical compounds.
Biological Studies: Researchers use it to study the effects of fluorine and nitro substitutions on biological activity.
Material Science: It is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-3-fluoro-5-nitrobenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the fluorine and nitro groups. These substitutions can alter the compound’s electronic properties, affecting its binding affinity and activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Benzamide Derivatives
The following table compares N-Benzyl-3-fluoro-5-nitrobenzamide with structurally related benzamide compounds, focusing on substituent effects, molecular properties, and documented applications:
*Calculated based on molecular formula C₁₄H₁₁FN₂O₃.
Key Observations:
Substituent Effects :
- The nitro group in this compound distinguishes it from pesticides like cyprofuram (chlorine substituent) and methoprotryne (methylthio-triazine backbone). The nitro group’s strong electron-withdrawing nature may enhance binding affinity in enzyme inhibition compared to weaker electron-withdrawing groups like chlorine .
- The fluorine atom at the 3-position is shared with the compound in , which features trifluoromethyl (-CF₃) groups. Fluorine’s electronegativity and small atomic radius improve metabolic stability, but trifluoromethyl groups increase lipophilicity, as seen in the NIST-analyzed compound (higher molecular weight: 454.34 g/mol) .
Applications :
- Unlike pesticidal benzamides (e.g., cyprofuram, methoprotryne), this compound lacks documented agrochemical use. Its structural analogs in prioritize functional groups like methylthio-triazine or cyclopropane for herbicidal or fungicidal activity.
- The compound analyzed by NIST () serves as a reference standard in gas chromatography, highlighting the importance of fluorinated benzamides in analytical chemistry .
Research Findings and Gaps
- This contrasts with simpler halogenated analogs like cyprofuram, which are more straightforward to functionalize .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
